molecular formula C9H9ClINO2 B14056971 1-(3-Chloropropyl)-3-iodo-4-nitrobenzene

1-(3-Chloropropyl)-3-iodo-4-nitrobenzene

Cat. No.: B14056971
M. Wt: 325.53 g/mol
InChI Key: BITPALLAUZGJSY-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-iodo-4-nitrobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a nitro group, an iodine atom, and a chloropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-iodo-4-nitrobenzene typically involves a multi-step process. One common method starts with the nitration of 1-iodo-4-nitrobenzene to introduce the nitro group. This is followed by a substitution reaction where the nitro group is replaced with a chloropropyl group. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-iodo-4-nitrobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions typically involve polar aprotic solvents and elevated temperatures.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4) in an alcoholic solvent.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

Major Products

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chloropropyl group.

    Reduction: The major product is 1-(3-Aminopropyl)-3-iodo-4-nitrobenzene.

    Oxidation: Products vary depending on the extent of oxidation, ranging from aldehydes to carboxylic acids.

Scientific Research Applications

1-(3-Chloropropyl)-3-iodo-4-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.

    Materials Science: It is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Biological Studies: The compound is used in studies investigating the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-iodo-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with biomolecules. These interactions can affect various cellular pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-3-iodo-4-nitrobenzene is unique due to the presence of both iodine and nitro groups on the benzene ring, which imparts distinct chemical reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and materials science.

Properties

Molecular Formula

C9H9ClINO2

Molecular Weight

325.53 g/mol

IUPAC Name

4-(3-chloropropyl)-2-iodo-1-nitrobenzene

InChI

InChI=1S/C9H9ClINO2/c10-5-1-2-7-3-4-9(12(13)14)8(11)6-7/h3-4,6H,1-2,5H2

InChI Key

BITPALLAUZGJSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)I)[N+](=O)[O-]

Origin of Product

United States

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